Isopentenyl pyrophosphate trilithium salt
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Overview
Description
Isopentenyl pyrophosphate trilithium salt, also known as 3-Methyl-3-butenyl pyrophosphate trilithium salt, is a lithium salt derivative of isopentenyl pyrophosphate. It is an intermediate compound formed during the biosynthesis of polyisoprenoid compounds. This compound plays a crucial role in the biosynthesis of terpenes and terpenoids, which are essential components in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopentenyl pyrophosphate trilithium salt can be synthesized from isopentenol through a three-step process . The general synthetic route involves the following steps:
Phosphorylation of Isopentenol: Isopentenol is first phosphorylated to form isopentenyl phosphate.
Pyrophosphorylation: The isopentenyl phosphate is then converted to isopentenyl pyrophosphate.
Lithium Salt Formation: Finally, the isopentenyl pyrophosphate is treated with lithium salts to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of mevalonic acid, which is converted to isopentenyl pyrophosphate in an ATP-dependent process. This method is efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Isopentenyl pyrophosphate trilithium salt undergoes various chemical reactions, including:
Isomerization: It can be isomerized to form dimethylallyl pyrophosphate.
Condensation Reactions: It can condense with other isoprenoid units to form larger polyisoprenoid compounds such as farnesyl pyrophosphate and geranyl pyrophosphate.
Common Reagents and Conditions:
Isomerization: Catalyzed by isopentenyl pyrophosphate isomerase in the presence of magnesium or manganese ions.
Condensation: Catalyzed by prenyltransferases under physiological conditions.
Major Products:
Dimethylallyl Pyrophosphate: Formed through isomerization.
Farnesyl Pyrophosphate and Geranyl Pyrophosphate: Formed through condensation reactions.
Scientific Research Applications
Isopentenyl pyrophosphate trilithium salt has a wide range of applications in scientific research:
Mechanism of Action
Isopentenyl pyrophosphate trilithium salt exerts its effects through its role as an intermediate in the biosynthesis of terpenes and terpenoids. The compound is involved in the mevalonate pathway, where it is converted to dimethylallyl pyrophosphate by the enzyme isopentenyl pyrophosphate isomerase. This conversion is crucial for the subsequent formation of larger isoprenoid compounds, which are essential for various cellular functions .
Comparison with Similar Compounds
Dimethylallyl Pyrophosphate: An isomer of isopentenyl pyrophosphate.
Geranyl Pyrophosphate: A larger isoprenoid compound formed from isopentenyl pyrophosphate.
Farnesyl Pyrophosphate: Another larger isoprenoid compound formed from isopentenyl pyrophosphate.
Uniqueness: Isopentenyl pyrophosphate trilithium salt is unique due to its role as a key intermediate in the biosynthesis of a wide range of isoprenoid compounds. Its ability to undergo isomerization and condensation reactions makes it a versatile compound in both biological and industrial processes .
Properties
CAS No. |
18687-43-9 |
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Molecular Formula |
C5H9Li3O7P2 |
Molecular Weight |
264.0 g/mol |
IUPAC Name |
trilithium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate |
InChI |
InChI=1S/C5H12O7P2.3Li/c1-5(2)3-4-11-14(9,10)12-13(6,7)8;;;/h1,3-4H2,2H3,(H,9,10)(H2,6,7,8);;;/q;3*+1/p-3 |
InChI Key |
ZJGSIAARCDPUSN-UHFFFAOYSA-K |
Canonical SMILES |
[Li+].[Li+].[Li+].CC(=C)CCOP(=O)([O-])OP(=O)([O-])[O-] |
Origin of Product |
United States |
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